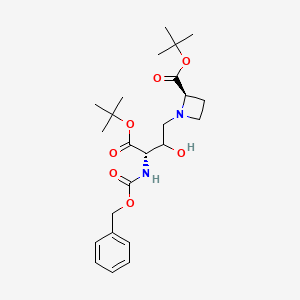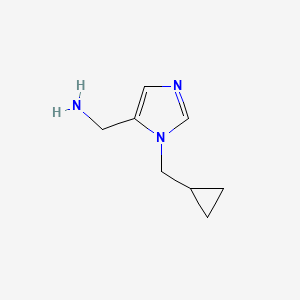![molecular formula C12H15ClN2O B13439781 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 141511-13-9](/img/structure/B13439781.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-chlorophenylpiperazine with acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This can modulate various physiological processes, including mood regulation and pain perception. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
- 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride
Comparison: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds. For example, the position of the chlorine atom on the phenyl ring and the presence of the ethanone group can influence the compound’s binding affinity to receptors and its overall biological activity .
Propriétés
Numéro CAS |
141511-13-9 |
|---|---|
Formule moléculaire |
C12H15ClN2O |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3 |
Clé InChI |
FGZISPCFLHSBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


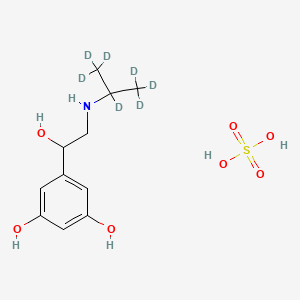
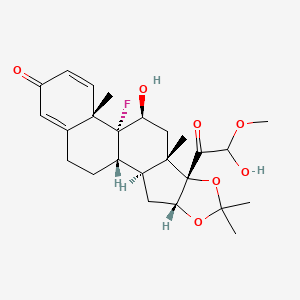

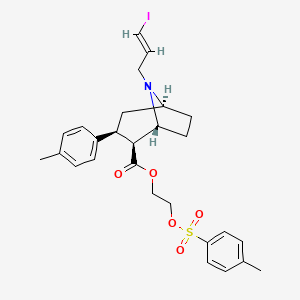
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
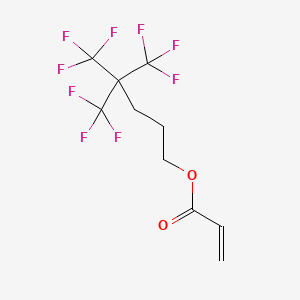
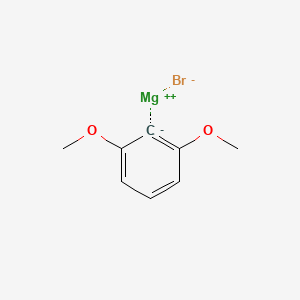
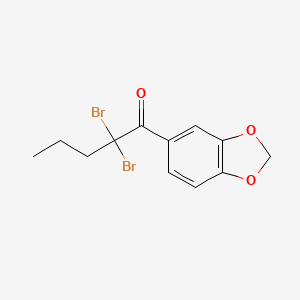
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
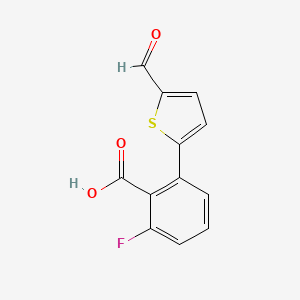
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)

